molecular formula C14H15NO B14504153 4-[(Naphthalen-1-yl)amino]butan-2-one CAS No. 63255-25-4

4-[(Naphthalen-1-yl)amino]butan-2-one

Cat. No.: B14504153
CAS No.: 63255-25-4
M. Wt: 213.27 g/mol
InChI Key: XXCQHPMRUPWNSE-UHFFFAOYSA-N
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Description

4-[(Naphthalen-1-yl)amino]butan-2-one is an organic compound featuring a naphthalene ring attached to a butan-2-one backbone via an amino group. Its molecular formula is C₁₄H₁₅NO, and its structure combines the aromatic stability of naphthalene with the reactivity of the ketone and amine functional groups.

Properties

CAS No.

63255-25-4

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4-(naphthalen-1-ylamino)butan-2-one

InChI

InChI=1S/C14H15NO/c1-11(16)9-10-15-14-8-4-6-12-5-2-3-7-13(12)14/h2-8,15H,9-10H2,1H3

InChI Key

XXCQHPMRUPWNSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCNC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Naphthalen-1-yl)amino]butan-2-one typically involves the reaction of naphthylamine with butanone under specific conditions. One common method is the condensation reaction where naphthylamine reacts with butanone in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(Naphthalen-1-yl)amino]butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.

Scientific Research Applications

4-[(Naphthalen-1-yl)amino]butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Naphthalen-1-yl)amino]butan-2-one involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the amino group can form hydrogen bonds with proteins, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-[(Naphthalen-1-yl)amino]butan-2-one with key analogs, highlighting structural differences, biological activities, and applications:

Compound Name Structural Features Key Properties/Applications Reference
This compound Naphthalen-1-yl group, amino group at position 4 of butan-2-one Potential as a synthetic intermediate; unexplored biological activity but predicted enzyme modulation due to amine-ketone conjugation.
4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-one Naphthalen-1-yl group, dimethylamino group at position 4 of butan-1-one Enhanced stability and reactivity compared to phenyl/pyridine analogs; used in catalysis and materials science.
1-(Naphthalen-1-yl)butan-2-one Naphthalen-1-yl group, ketone at position 2 of butanone (no amino group) Antimicrobial and anti-inflammatory properties; employed in dye synthesis and fragrance production.
4-(Phenylsulfanyl)butan-2-one Phenylsulfanyl group at position 4 of butan-2-one Potent tyrosinase inhibitor (IC₅₀ ~5 µM); skin-whitening agent with low cytotoxicity.
4-(4-Hydroxyphenyl)butan-2-one 4-Hydroxyphenyl group at position 4 of butan-2-one Regulated in cosmetics (IFRA standards); used in fragrances for its phenolic stability.

Structural and Functional Analysis

Replacement of the amino group with a sulfanyl group (e.g., 4-(phenylsulfanyl)butan-2-one) shifts biological activity toward tyrosinase inhibition, as seen in its non-competitive binding to mushroom tyrosinase (Ki = 3.2 µM) .

This is observed in 2-((2-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid, where naphthalen-1-yl vs. naphthalen-2-yl substitution modulates receptor interactions .

Functional Group Impact: The dimethylamino group in 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-one increases steric hindrance and electron-donating capacity compared to the primary amine in the target compound, affecting solubility and reactivity . Hydroxyl groups (e.g., 4-(4-Hydroxyphenyl)butan-2-one) introduce hydrogen-bonding capability, improving stability in aqueous formulations but limiting lipid solubility .

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